1-Ethyl-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of iodinated pyridines. It features an ethyl group and an iodine atom attached to a pyridine ring, which is further substituted with a carbonyl group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in various organic syntheses.
1-Ethyl-3-iodopyridin-2(1H)-one can be synthesized through various chemical methods, primarily involving halogenation and functionalization of pyridine derivatives. It is classified under the category of halogenated heterocycles, which are important in pharmaceuticals due to their biological activity and ability to participate in further chemical reactions.
The synthesis of 1-Ethyl-3-iodopyridin-2(1H)-one can be achieved through several methods, including:
The choice of method depends on factors such as yield, purity, and the availability of starting materials.
The molecular formula of 1-Ethyl-3-iodopyridin-2(1H)-one is . The structure consists of:
The structural representation can be summarized as follows:
The compound is typically a solid at room temperature, with specific melting and boiling points dependent on purity and crystallization conditions.
1-Ethyl-3-iodopyridin-2(1H)-one can undergo various chemical reactions:
These reactions are crucial for developing new compounds with potentially enhanced biological activities.
The mechanism by which 1-Ethyl-3-iodopyridin-2(1H)-one exerts its effects largely depends on its interactions with biological targets, such as enzymes or receptors. For instance:
Studies on similar compounds suggest that these interactions could lead to inhibition or activation of specific biochemical pathways.
Key chemical properties include:
1-Ethyl-3-iodopyridin-2(1H)-one has several potential applications:
Pyridinones represent a privileged heterocyclic scaffold in drug discovery, characterized by a six-membered ring featuring both nitrogen and carbonyl oxygen atoms. This dual functionality enables versatile hydrogen bonding interactions—serving as both hydrogen bond donors and acceptors—critical for target engagement. Two primary regioisomeric forms exist: 2(1H)-pyridinone and 4(1H)-pyridinone, distinguished by the relative positioning of the carbonyl group and nitrogen atom. Under physiological conditions, the pyridinone tautomer predominates over hydroxypyridine due to thermodynamic stability [1] [2]. The scaffold’s synthetic versatility allows derivatization at five positions, facilitating fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability underpins its prevalence in diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders [1] [2] [3].
Halogenation—particularly with iodine, bromine, or chlorine—imparts unique electronic and steric properties to pyridinone scaffolds, enhancing their utility in drug design. Halogens serve as:
Table 1: FDA-Approved Drugs Featuring Halogenated Pyridinone Scaffolds [1] [2]
Drug Name | Halogen | Therapeutic Indication | Key Structural Feature |
---|---|---|---|
Tazemetostat | Chlorine | Epithelioid sarcoma | 3-Chloro-4(1H)-pyridinone core |
Ciclopirox | Chlorine | Antifungal | 6-Chloro-4(1H)-pyridinone |
Doravirine | Chlorine | Anti-HIV | 5-Chloro-3-pyridinone isomer |
Halogenated pyridinones exhibit broad bioactivity:
The strategic incorporation of ethyl and iodo groups at the N1 and C3 positions of pyridin-2(1H)-one confers distinct advantages in drug design:
Electronic and Steric Effects
Table 2: Physicochemical Properties of Ethyl-Iodo Pyridinone vs. Analogues [1] [2] [4]
Compound | log P | H-Bond Donors | H-Bond Acceptors | Halogen Bond Strength (kJ/mol) |
---|---|---|---|---|
1-Ethyl-3-iodopyridin-2(1H)-one | 1.8 | 1 | 2 | 7.5–8.2 |
1-Methyl-3-iodopyridin-2(1H)-one | 1.2 | 1 | 2 | 7.0–7.8 |
1-Ethyl-3-bromopyridin-2(1H)-one | 1.5 | 1 | 2 | 4.5–5.5 |
Synthetic Versatility
1-Ethyl-3-iodopyridin-2(1H)-one serves as a linchpin for structural diversification:
Table 3: Synthetic Routes to 1-Ethyl-3-iodopyridin-2(1H)-one [1] [4]
Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Halogen exchange | 1-Ethyl-3-bromopyridin-2(1H)-one | NaI, CuI, DMF, 110°C, 12 h | 65–75 | Avoids strong oxidants |
Direct iodination | 1-Ethylpyridin-2(1H)-one | NIS, AcOH, 80°C, 6 h | 50–60 | Regioselective C3 functionalization |
Cyclocondensation | Ethyl 3-aminocrotonate | Iodoacetylene, NEt₃, THF, reflux | 40–55 | One-pot ring formation |
Biological Implications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: